2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride
Overview
Description
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is a chemical compound with the CAS Number: 89740-40-9 and a molecular weight of 234.99 . It is a colorless to yellow liquid and has a molecular formula of C2Cl2F4O2S .
Molecular Structure Analysis
The molecule contains a total of 10 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .Scientific Research Applications
Synthesis and Thermolysis Applications : The compound is utilized in various synthesis reactions. For instance, King and Khemani (1985) explored the synthesis and thermolysis of related sulfonyl chlorides, demonstrating its use in creating specific chemical structures through thermal processes (King & Khemani, 1985).
Radical Addition Reactions : Tang and Dolbier (2015) discussed the use of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This shows its application in creating fluorinated radicals and fluoroalkyl groups in organic synthesis (Tang & Dolbier, 2015).
Chain Lengthening Reactions : Research by Roesky and Thiel (1984) on tetrafluoro-1,2-ethanedisulfenyl dichloride, a related compound, demonstrates its reaction with hydrogen peroxide leading to chain lengthening. This indicates its role in extending molecular chains under specific conditions (Roesky & Thiel, 1984).
Environmental Applications : The compound's derivatives have been studied for environmental applications. Ruan et al. (2015) investigated novel polyfluorinated ether sulfonates, indicating its relevance in understanding environmental contaminants (Ruan et al., 2015).
Chemical Transformation Methods : Mukaiyama, Shoda, and Watanabe (1977) explored a method using a related sulfonyl chloride for transforming alcohols to alkyl chlorides, showcasing its utility in chemical transformations (Mukaiyama et al., 1977).
Safety and Hazards
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is corrosive . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known that this compound is used in sulfonylation reactions . In these reactions, it likely interacts with its targets by transferring the sulfonyl group (-SO2-) to the target molecule, thereby altering the target’s chemical structure.
Biochemical Pathways
Given its use in chemical synthesis, it’s likely that it plays a role in the creation of new compounds with diverse biochemical functions .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific context of its use, including the nature of the target molecule and the conditions of the reaction .
Result of Action
The molecular and cellular effects of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride’s action would depend on the specific context of its use. In general, its action results in the sulfonylation of target molecules, which can significantly alter the targets’ chemical properties and functions .
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4O2S/c3-1(5,6)2(7,8)11(4,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXEXCJVVINKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)(F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530521 | |
Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89740-40-9 | |
Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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